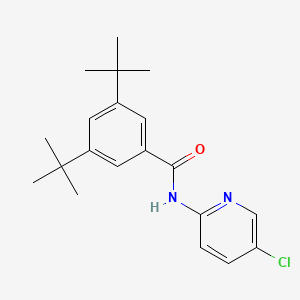![molecular formula C24H25N3O2 B4805509 N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE](/img/structure/B4805509.png)
N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
Übersicht
Beschreibung
N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
The synthesis of N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE typically involves a multi-step process. The key intermediate, 4-chloro-6,8-difluoroquinoline, is synthesized using the Meldrum’s acid quinoline synthesis method, followed by chlorination with POCl3 . The resulting intermediate undergoes nucleophilic substitution with 1,2-ethylenediamine. The final step involves the reaction of the resulting amine with different aryl isocyanates to yield the desired compound .
Analyse Chemischer Reaktionen
N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other biologically active molecules.
Wirkmechanismus
The mechanism of action of N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE involves the inhibition of pro-inflammatory cytokines, particularly TNF-α and IL-6. This inhibition is achieved through the interaction of the compound with specific molecular targets and pathways involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can be compared with other quinoline derivatives such as:
N,N-DIMETHYL-N’-(2-PHENYL-QUINOLIN-4-YL)-ETHANE-1,2-DIAMINE: This compound also exhibits antimicrobial and anti-inflammatory properties.
Quinoline Urea Derivatives: These compounds have been studied for their anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and reduce potential side effects .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-16-14-21(20-10-8-17-6-4-5-7-19(17)24(20)27-16)26-13-12-25-18-9-11-22(28-2)23(15-18)29-3/h4-11,14-15,25H,12-13H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWGODFOASSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NCCNC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide](/img/structure/B4805447.png)
![3-(4-chlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B4805450.png)


![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4805469.png)
![2-acetyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4805475.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4805477.png)
![8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4805481.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4805482.png)
![[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B4805486.png)

![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4805503.png)
